N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H29ClN4O2 and its molecular weight is 440.97. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Derivatives
The synthesis of complex molecules often requires innovative routes that maximize enantioselectivity and yield. One study highlights the use of asymmetric hydrovinylation, a process contributing to the synthesis of enantiopure benzomorphans, through the manipulation of methylenetetralines into oxindoles and subsequently to pyrrolidinoindolines (Lim & RajanBabu, 2011). This demonstrates the compound's relevance in creating derivatives with specific stereochemical configurations, crucial for pharmaceutical applications.
Medicinal Chemistry and Biological Activity
The compound's framework is instrumental in developing novel therapeutic agents. Its incorporation into various chemical structures aids in the synthesis of molecules with potential biological activities. For instance, research on the synthesis of 2-Benzamido-2-mercaptopropanoic acid from related chloro and methyl-indoline derivatives showcases the versatility of these molecules in generating compounds with possible medicinal value (Pojer & Rae, 1972).
Catalysis and Enantioselective Synthesis
Studies have also explored the role of such compounds in catalysis and enantioselective synthesis, underlining their utility in constructing spirooxindole frameworks with high enantiopurity and structural diversity. The enantioselective organocatalytic approach to the synthesis of spiro[pyrrolidin-3,3'-oxindoles] is a notable example, where the compound’s derivatives serve as key intermediates in producing biologically active spirooxindole derivatives with excellent stereoselectivities (Chen et al., 2009).
Ligand Chemistry and Coordination Complexes
Another application involves the exploration of ligand chemistry, where derivatives of the compound under discussion are utilized in designing Schiff-base ligands with unique coordination chemistry. This research has implications for the development of new materials and catalysts (Majumder et al., 2016).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O2/c1-28-13-10-19-14-18(6-9-21(19)28)22(29-11-2-3-12-29)16-27-24(31)23(30)26-15-17-4-7-20(25)8-5-17/h4-9,14,22H,2-3,10-13,15-16H2,1H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWABTVPQCUYVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.